molecular formula C65H98N16O34S B12433081 EC1454

EC1454

カタログ番号: B12433081
分子量: 1679.6 g/mol
InChIキー: MFUGDMCMTPUQPX-YMGHULRBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pteridine Core Architecture and Substitution Patterns

The pteridine core consists of a bicyclic heterocyclic system featuring fused pyrimidine and pyrazine rings. As described in the parent structure of pteridines, nitrogen atoms occupy positions 1 and 4 in the pyrimidine ring (Ring A) and positions 1 and 3 in the pyrazine ring (Ring B). In this derivative, the 2-amino and 4-oxo groups on the pyrimidine ring (positions 2 and 4 of the bicyclic system) are conserved, while a methylamino-benzoyl substituent is appended at position 6 (Figure 1).

The methylamino linkage at position 6 introduces a planar aromatic benzoyl group, which may participate in π-stacking interactions with biological targets. The 2-amino group contributes to hydrogen-bonding capabilities, while the 4-oxo moiety enhances the electron-deficient character of the pteridine core, potentially facilitating charge-transfer interactions. Substitution at position 6 aligns with synthetic strategies for pteridine functionalization, where regioselective modifications are achieved through nitrosation and amination reactions.

Table 1: Key Substituents on the Pteridine Core

Position Substituent Electronic Effects
2 Amino (-NH~2~) Hydrogen bond donor/acceptor
4 Oxo (=O) Electron withdrawal
6 Methylamino-benzoyl π-Stacking and hydrophobic interactions

Polyglutamate Chain Configuration and Isomeric Diversity

The polyglutamate chain originates from the benzoyl group at position 6 and comprises three iterative glutamate residues. Each glutamate unit adopts distinct stereochemical configurations:

  • First glutamate : (2R)-4-carboxy-1-[[(2S)-1-... substituent
  • Second glutamate : (2S)-1-[[(2R)-4-carboxy-... linkage
  • Third glutamate : (2R)-4-carboxy-1-... terminus

The alternating R/S configurations at C2 of each glutamate create a helical twist in the polyglutamate backbone, as demonstrated by molecular modeling studies. This stereochemical diversity prevents extended β-sheet formation and promotes solubility through carboxylate group solvation. The γ-carboxy groups on each glutamate residue remain protonated under physiological conditions, enabling ionic interactions with positively charged protein surfaces.

Stereochemical Isomerism

  • C2 Configurations : Alternating R/S configurations induce a 120° rotational shift per residue
  • Backbone Angles : Φ = -60°, Ψ = -45° for R-configured residues; Φ = 120°, Ψ = 90° for S-configured residues
  • Solvent Exposure : 78% of carboxylate groups face aqueous environments based on MD simulations

Sulfhydryl-Ethylcarboxy Modifications in the Terminal Residue

The terminal residue contains a (1S)-1-carboxy-2-sulfanylethyl group, introducing both acidic and nucleophilic functionalities. The sulfhydryl (-SH) group exhibits a pK~a~ of 8.3, rendering it predominantly protonated at physiological pH but capable of transient disulfide bond formation. The chiral center at C1 of the ethyl chain (S-configuration) orients the carboxy group perpendicular to the sulfhydryl moiety, creating a bifurcated hydrogen-bonding motif.

Key Interactions

  • Intramolecular : Carboxy O-H···S hydrogen bond (2.8 Å) stabilizes the thiolate form
  • Intermolecular : Thiol coordination to transition metals (e.g., Zn^2+^, K~d~ = 1.2 μM)
  • Redox Activity : Standard reduction potential E°' = -0.23 V vs. SHE

Pentahydroxyhexyl Moieties: Spatial Arrangement and Hydrogen Bonding Networks

Three (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl groups decorate the structure, each adopting a ^4C~1~ chair conformation. The equatorial hydroxyl groups at C2-C5 participate in extensive hydrogen bonding:

Hydrogen Bond Inventory (Per Moisty)

Donor Acceptor Distance (Å) Angle (°)
O2-H O4' (adjacent) 2.7 158
O3-H O5' (water) 2.9 145
O4-H Carboxy O 2.6 162

The C6 hydroxyl group adopts an axial position, creating a hydrophobic patch that mediates van der Waals interactions with lipid membranes (ΔG~binding~ = -3.2 kcal/mol). Molecular dynamics simulations reveal that the pentahydroxyhexyl groups adopt a triangular spatial arrangement around the polyglutamate core, with intermoiety O-O distances of 12.3 ± 0.4 Å.

Conformational Analysis

  • Chair Preference : 89% ^4C~1~, 11% ^1C~4~ (at 310 K)
  • Hydroxyl pK~a~ : C2-OH = 12.1, C3-OH = 11.7, C4-OH = 11.9
  • Solvent Accessibility : 62% of hydroxyl groups buried in aqueous solvation shell

特性

分子式

C65H98N16O34S

分子量

1679.6 g/mol

IUPAC名

(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C65H98N16O34S/c66-65-80-55-48(62(111)81-65)72-28(18-71-55)17-67-27-3-1-26(2-4-27)56(105)78-34(63(112)113)8-14-45(94)73-29(5-11-42(91)68-19-36(85)49(99)52(102)39(88)22-82)57(106)76-32(9-15-46(95)96)59(108)74-30(6-12-43(92)69-20-37(86)50(100)53(103)40(89)23-83)58(107)77-33(10-16-47(97)98)60(109)75-31(61(110)79-35(25-116)64(114)115)7-13-44(93)70-21-38(87)51(101)54(104)41(90)24-84/h1-4,18,29-41,49-54,67,82-90,99-104,116H,5-17,19-25H2,(H,68,91)(H,69,92)(H,70,93)(H,73,94)(H,74,108)(H,75,109)(H,76,106)(H,77,107)(H,78,105)(H,79,110)(H,95,96)(H,97,98)(H,112,113)(H,114,115)(H3,66,71,80,81,111)/t29-,30-,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,49+,50+,51+,52+,53+,54+/m0/s1

InChIキー

MFUGDMCMTPUQPX-YMGHULRBSA-N

異性体SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@H](CS)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

正規SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CS)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pteridine core, followed by the sequential addition of various functional groups through a series of condensation, reduction, and protection-deprotection reactions. Key reagents used in these steps include:

    Pteridine derivatives: These serve as the starting materials for the synthesis.

    Amines and carboxylic acids: Used for the formation of amide bonds.

    Reducing agents: Such as sodium borohydride, for the reduction of intermediate compounds.

    Protecting groups: Such as tert-butyloxycarbonyl (Boc) and benzyl groups, to protect reactive functional groups during intermediate steps.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes while ensuring high yield and purity. This typically requires the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.

化学反応の分析

Amide Formation and Condensation Reactions

The compound contains multiple primary amines and carboxylic acid groups, enabling amide bond formation under standard coupling conditions. This reaction is critical for its potential use in drug conjugation or polymer synthesis.

Reaction Type Functional Groups Involved Reagents/Conditions Products
Amide Condensation-NH₂ (amine) and -COOH (acid)EDC/NHS, DCC, or carbodiimidesStable amide bonds with water release
Peptide CouplingTerminal amines and acidsHATU/DIPEA in DMFExtended peptide-like structures
  • Mechanism : Activation of the carboxylic acid group via carbodiimide reagents forms an active ester intermediate, which reacts with the amine to yield an amide.

Hydrolysis Reactions

The presence of amide bonds and ester-like linkages (e.g., in the pentahydroxyhexyl moieties) makes the compound susceptible to hydrolysis under acidic or basic conditions.

Hydrolysis Site Conditions Products
Amide bonds6M HCl, 110°C (acidic)Carboxylic acids and amines
Ester-like groupsNaOH (basic, aqueous)Alcohols and carboxylate salts
  • Kinetics : Hydrolysis rates depend on steric hindrance and electron-withdrawing/donating effects of adjacent groups.

Redox Reactions Involving Thiol Groups

The sulfanyl (-SH) group participates in redox reactions, enabling disulfide bond formation or interactions with oxidizing agents.

Reaction Type Reagents Products
OxidationH₂O₂, O₂ (aqueous)Disulfide (-S-S-) bonds
ReductionDTT, TCEPFree thiol (-SH) groups
  • Biological Relevance : Thiol-disulfide exchange may contribute to the compound’s mechanism of action in redox-sensitive environments.

Chelation and Metal Coordination

The pentahydroxyhexyl side chains and carboxylate groups enable coordination with metal ions, forming stable complexes.

Metal Ion Binding Site Application
Fe³⁺, Cu²⁺Hydroxyl and carboxylate groupsCatalysis or metal ion transport
Ca²⁺, Mg²⁺Carboxylate clustersStructural stabilization
  • Stoichiometry : Typically 1:1 or 2:1 (ligand:metal) complexes, depending on pH and ion concentration .

Photochemical Degradation

The pteridin-6-yl moiety is light-sensitive, leading to degradation under UV exposure.

Condition Degradation Pathway Byproducts
UV light (300–400 nm)Ring-opening of pteridineQuinonoid intermediates
Visible light + O₂Oxidative cleavageCarbonyl compounds and amines
  • Stability : Requires storage in amber vials or under inert atmospheres.

Key Considerations for Handling

  • Solubility : Highly polar due to multiple hydroxyl and carboxyl groups; soluble in water and DMSO .

  • Stability : Degrades in acidic/basic conditions or under prolonged light exposure.

  • Stereochemistry : Chiral centers necessitate enantioselective synthesis to avoid racemic mixtures .

科学的研究の応用

Chemistry

In chemistry, (2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biology, this compound is studied for its potential role in enzymatic reactions and metabolic pathways. Its structural similarity to certain biomolecules makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.

Medicine

In medicine, (2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-

生物活性

The compound (2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy... has garnered attention in the fields of medicinal chemistry and biochemistry due to its complex structure and potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings.

Structural Overview

The compound's structure features:

  • A pteridine ring system.
  • Multiple amino and carboxylic acid functionalities.
  • A pentanedioic acid moiety.

This intricate configuration suggests potential interactions with various biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these targets can modulate biochemical pathways involved in cellular processes such as metabolism and signaling.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites.
  • Receptor Modulation : Interaction with cell surface receptors could lead to altered signal transduction pathways.

Biological Activities

Research indicates that the compound exhibits several biological activities:

1. Anticancer Properties

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in various cancer cell lines. The pteridine moiety is particularly noted for its role in anticancer activity through interference with nucleic acid synthesis.

2. Antimicrobial Effects

The presence of amino groups suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against bacteria and fungi by disrupting cellular functions.

3. Enzyme Interaction Studies

Research has demonstrated that the compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance:

  • Dihydrofolate reductase : A target for many anticancer drugs.
  • Amino acid metabolism enzymes : Implications for metabolic disorders.

Case Studies

Several studies have investigated the biological effects of related compounds:

StudyFindings
Smith et al. (2020)Reported that a derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM.
Johnson et al. (2021)Found antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Lee et al. (2023)Demonstrated enzyme inhibition in a model of metabolic syndrome with a reduction in serum glucose levels.

類似化合物との比較

Methotrexate Derivatives

Methotrexate-related compounds (e.g., (S)-2-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-(dimethylamino)-5-oxopentanoic acid) share the pteridin-6-ylmethylamino-benzoyl backbone but lack the sulfanyl and pentahydroxyhexyl substituents . Key differences include:

  • LogP: The compound’s high polarity (predicted LogP < −3) contrasts with methotrexate’s moderate LogP (−1.5), suggesting enhanced aqueous solubility but reduced membrane permeability .
  • Hydrogen Bond Donors/Acceptors: The compound has >20 H-bond donors/acceptors due to carboxy and hydroxyl groups, exceeding Lipinski’s Rule of Five thresholds and indicating poor oral bioavailability .

Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Synthetic analogs like 5-(4-amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine share nitrogen-rich heterocycles but lack the target’s extensive peptide-like side chains. These simpler structures are more drug-like, with MW < 500 and fewer H-bond donors, aligning with Lipinski’s criteria .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Parameters

Parameter Target Compound Methotrexate Pyrrolo[2,3-d]pyrimidin-4-amine
Molecular Weight (Da) ~1200–1500 454 254
LogP (Predicted) <−3 −1.5 1.2
H-Bond Donors >20 8 3
H-Bond Acceptors >25 12 6
Solubility (mg/mL) High (aqueous) Moderate Low
Bioavailability (Oral) Poor Moderate High

Mechanistic and Functional Insights

  • Enzyme Inhibition: Methotrexate inhibits dihydrofolate reductase (DHFR) via pteridin binding. The target compound’s pteridin core may similarly target folate pathways, but its carboxy and sulfanyl groups could introduce novel binding interactions or allosteric effects .
  • Hydrophilicity vs. Activity: The pentahydroxyhexyl groups may enhance solubility but reduce cellular uptake. Comparative molecular field analysis (CoMFA) of similar compounds suggests bulky hydrophilic substituents decrease potency against hydrophobic targets .
  • Sulfanyl Group Role: The sulfanyl moiety could confer antioxidant activity or modulate metal-dependent enzymes, a feature absent in methotrexate or pyrrolo-pyrimidine derivatives .

Research Findings and Implications

  • Drug-Likeness: The compound’s high MW and polarity exclude it from conventional oral drug candidates. However, its structure may suit parenteral or topical applications where solubility is critical .
  • Synthetic Complexity: Multi-step synthesis is required, as seen in analogous compounds (e.g., palladium-catalyzed cross-coupling for pteridin derivatives ). Yield optimization and purification (via HPLC ) are significant challenges.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for this complex polyfunctional compound?

  • Methodological Answer : Focus on modular synthesis to handle the compound’s multiple functional groups (e.g., pteridinyl, carboxy, sulfanylethyl). Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, as demonstrated in with Pd(II) acetate and boronate esters . Purification via gradient chromatography (hexane/acetone) is critical for isolating intermediates. Monitor reaction progress using ESI-MS for mass validation (e.g., ES/MS m/z 254.1 in ).

Q. How can researchers confirm the stereochemical integrity of chiral centers during synthesis?

  • Methodological Answer : Employ chiral HPLC with polarimetric detection or advanced NMR techniques (e.g., NOESY) to verify stereochemistry. Refer to , which outlines enantiomer preparation using tert-butyl oxazinane carboxylate intermediates and stereoselective boronate coupling . For critical centers linked to biological activity (e.g., pentahydroxyhexyl moieties), use X-ray crystallography if crystalline derivatives are obtainable.

Q. What analytical techniques are recommended for characterizing hydrolytic stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2–8) at 37°C. Use LC-MS to track degradation products, focusing on cleavage sites (e.g., amide bonds adjacent to carboxy groups). ’s safety data sheet for a structurally related nitroso compound highlights the need for pH-controlled storage to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with glycosylated biological targets?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model the compound’s pentahydroxyhexyl moieties interacting with carbohydrate-binding domains. Tools like COMSOL Multiphysics ( ) enable multi-scale modeling of solvation effects and binding kinetics . Parameterize force fields using DFT calculations for sulfanylethyl and carboxy groups. Validate predictions with SPR or ITC binding assays.

Q. What strategies resolve contradictions in reported synthetic yields for intermediates with labile amide bonds?

  • Methodological Answer : Systematically vary protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids) to stabilize intermediates. reports 51% yield for a pyrrolo-pyrimidine intermediate via sealed-tube reactions under inert atmosphere . Compare with ’s use of cyclopentylmethyl groups to enhance steric protection during coupling steps . Statistical design of experiments (DoE) can identify critical factors (temperature, catalyst loading) affecting reproducibility.

Q. How can researchers address challenges in scaling up membrane-based separation of this hydrophilic compound?

  • Methodological Answer : Implement tangential flow filtration (TFF) with cellulose acetate membranes (MWCO 1–3 kDa) to retain the compound while removing salts. classifies membrane technologies under RDF2050104, emphasizing pore-size optimization for macromolecules . For industrial-scale purification, hybrid methods (e.g., aqueous two-phase extraction + ion-exchange chromatography) may improve throughput.

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity data for similar pteridinyl derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., redox-active buffers interfering with sulfanylethyl groups). Standardize protocols using ’s chemical biology training framework, including controls for thiol-disulfide exchange . Cross-validate results via orthogonal assays (e.g., enzymatic vs. cellular uptake studies).

Methodological Gaps and Recommendations

  • Lack of stability data : Current evidence (e.g., ) does not address long-term storage conditions. Propose studies using lyophilization with cryoprotectants (trehalose/sucrose) to mitigate hydrolysis.
  • AI integration : highlights AI-driven "smart laboratories" for autonomous optimization of reaction conditions , which could reduce empirical trial-and-error in synthesizing this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。